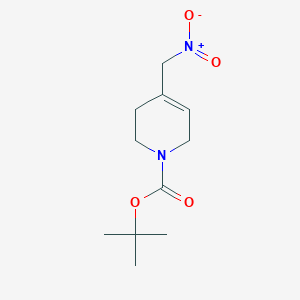
tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate: is a chemical compound with a complex structure that includes a pyridine ring, a nitro group, and a tert-butyl ester group
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate pyridine derivative.
One common method involves the nitration of a pyridine derivative followed by esterification with tert-butyl alcohol.
Reaction conditions typically require the use of strong acids or bases, and careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis methods.
Specialized reactors and continuous flow processes are often used to maintain consistency and efficiency in the production process.
Quality control measures are implemented to ensure the purity and stability of the final product.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ metal catalysts like palladium or nickel.
Substitution reactions typically require strong acids or bases.
Major Products Formed:
Oxidation can yield nitroso derivatives or nitrate esters.
Reduction can produce primary, secondary, or tertiary amines.
Substitution reactions can lead to various substituted pyridines.
Chemistry:
The compound is used as an intermediate in the synthesis of more complex nitrogen-containing molecules.
It serves as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology:
Research has explored its potential as a bioactive molecule, investigating its effects on biological systems.
It may be used in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine:
The compound's derivatives are being studied for their therapeutic potential, including anti-inflammatory and analgesic properties.
It may also be used in the design of new drugs targeting specific diseases.
Industry:
The compound is utilized in the production of dyes, perfumes, and other industrial chemicals.
Its unique reactivity makes it valuable in various chemical processes.
Molecular Targets and Pathways:
The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological effects.
It may modulate signaling pathways involved in inflammation, pain, or other physiological processes.
Mechanism:
The exact mechanism of action depends on the specific biological context and the derivatives involved.
Studies are ongoing to elucidate the detailed pathways and interactions.
Comparaison Avec Des Composés Similaires
1-tert-butyl-4-(nitromethyl)benzene: Similar structure but with a benzene ring instead of pyridine.
4-tert-butyl-\u03B1-nitrotoluene: Another nitro-containing compound with a tert-butyl group.
1-tert-butyl-4-(tribromomethyl)benzene: Contains a tribromomethyl group instead of nitro.
Uniqueness:
Tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its combination of a pyridine ring and a nitro group, which imparts distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Propriétés
Formule moléculaire |
C11H18N2O4 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(5-7-12)8-13(15)16/h4H,5-8H2,1-3H3 |
Clé InChI |
VQYIQKDBDOICBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CC1)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15363512.png)
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
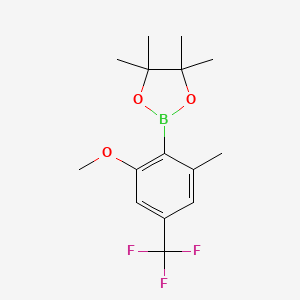
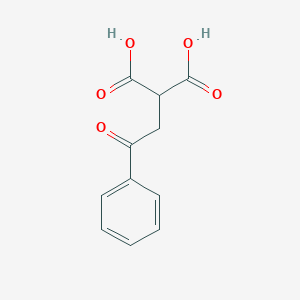
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)

![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
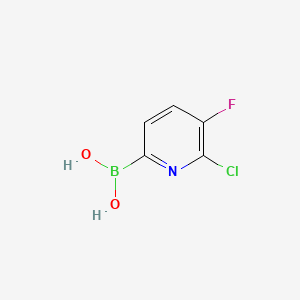


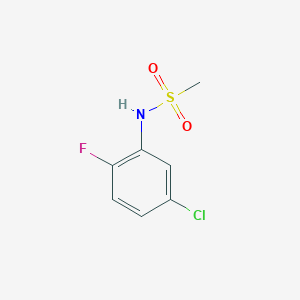
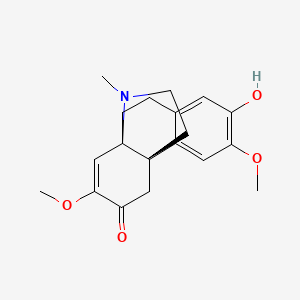
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)

